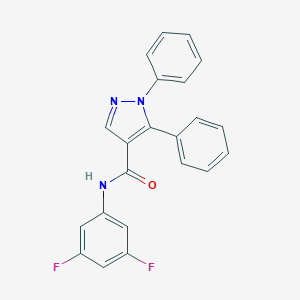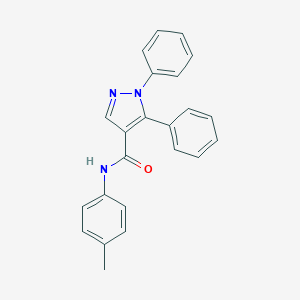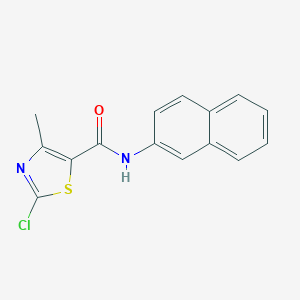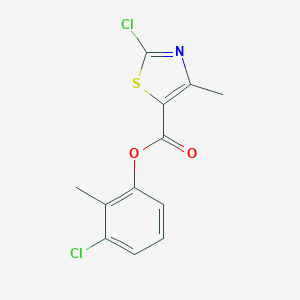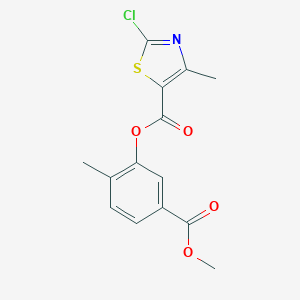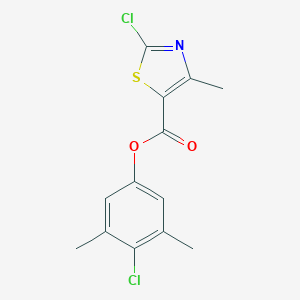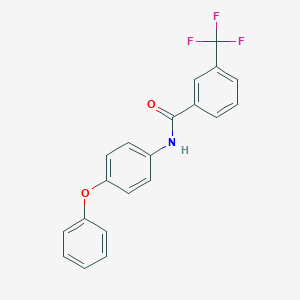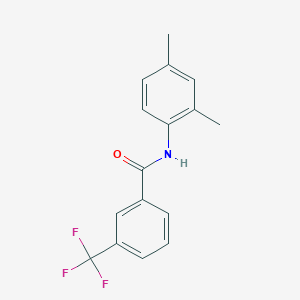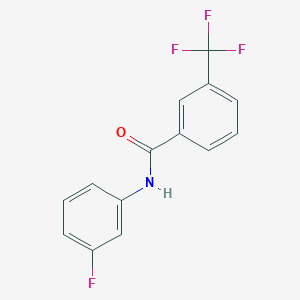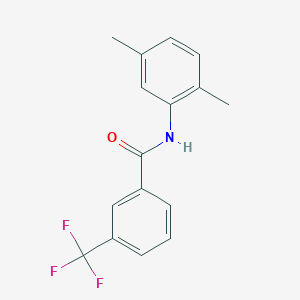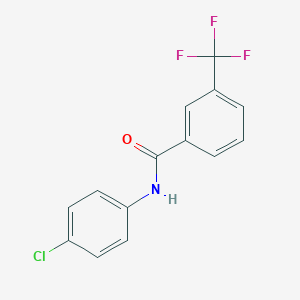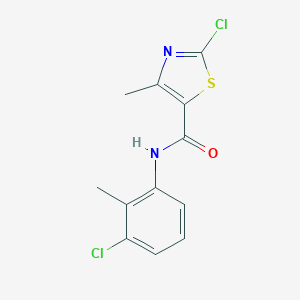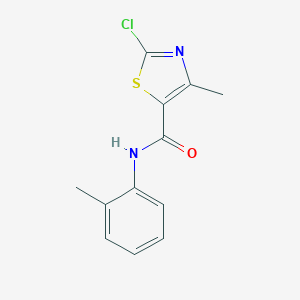![molecular formula C17H11F3N4OS B287452 Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, commonly known as MTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MTT is a member of the triazole family of compounds and is known for its unique chemical properties that make it a valuable tool for researchers.
Mechanism of Action
MTT exerts its biological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). MTT has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. MTT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. MTT has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
MTT is a valuable tool for researchers due to its unique chemical properties and biological activities. MTT is highly soluble in organic solvents and exhibits good stability under various experimental conditions. However, MTT has some limitations in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on MTT, including the development of new synthetic methods for MTT and its analogs, the elucidation of the molecular mechanisms of MTT's biological effects, and the evaluation of MTT's potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the safety and toxicity of MTT in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
MTT can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-2-fluoroanisole, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-bromo-2-fluoroanisole with 3-(trifluoromethyl)phenylisocyanate, followed by cyclization with sodium azide and sulfur.
Scientific Research Applications
MTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Properties
Molecular Formula |
C17H11F3N4OS |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-3-5-11(9-13)15-23-24-14(21-22-16(24)26-15)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3 |
InChI Key |
JTXVPFYGMHVVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


